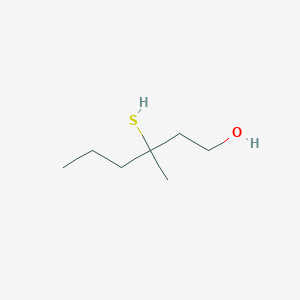

3-MERCAPTO-3-METHYL-1-HEXANOL

説明

Historical Context of Research on 3-Mercapto-3-methyl-1-hexanol and Related Thiol Compounds

The investigation of thiols, also known as mercaptans, has a long history rooted in the study of natural odors. wikipedia.org Initially recognized for their potent and often unpleasant smells, such as those associated with garlic and skunk spray, the understanding of their role has evolved significantly. wikipedia.org In the realm of food science, research into volatile sulfur compounds, including thiols, has been ongoing for decades due to their profound impact on the flavor profiles of various foods and beverages. tandfonline.comacs.org These compounds are notoriously challenging to study due to their chemical lability, low concentrations in natural products, and susceptibility to oxidation and rearrangement. acs.orgnih.gov

The development of advanced analytical techniques, such as gas chromatography-olfactometry (GC-O), has been pivotal in identifying and characterizing potent aroma compounds like thiols. acs.org The specific identification of this compound is a more recent development, stemming from detailed investigations into the chemical composition of human axillary sweat and its contribution to body odor. researchgate.net This discovery opened new avenues of research into the biochemical pathways of odor production and the interaction of volatile compounds with human olfactory receptors.

Significance of this compound in Diverse Academic Disciplines

The scientific importance of this compound extends across several specialized fields of study, from the synthesis of complex molecules to the intricate science of smell.

Contributions to Organic Synthesis Research

In the field of organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its bifunctional nature, possessing both a hydroxyl (-OH) and a thiol (-SH) group, allows it to participate in a variety of chemical reactions, including oxidation, reduction, and substitution. cymitquimica.com

The synthesis of specific stereoisomers of this compound is of particular interest. For instance, methods have been developed that are conceptually similar to the Sharpless asymmetric epoxidation, a powerful technique for producing enantiomerically enriched molecules. This approach allows for the controlled synthesis of specific enantiomers, which is crucial as different stereoisomers can exhibit distinct biological activities and sensory properties. leffingwell.com

| Reaction Type | Description |

| Oxidation | The thiol group can be oxidized to form disulfides or sulfonic acids. cymitquimica.com |

| Substitution | The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. cymitquimica.com |

Importance in Biochemistry and Metabolic Studies

Biochemically, this compound is primarily recognized for its role as a key component of human axillary (underarm) sweat and a significant contributor to body odor. chemicalbook.com Research has shown that this odorous molecule is not directly secreted. Instead, it is released from an odorless precursor by the enzymatic action of specific skin-resident bacteria, such as those from the Corynebacterium genus. biosynth.com This process involves the cleavage of a precursor molecule to liberate the volatile thiol.

The study of this compound has provided crucial insights into the complex interactions between the human host and its skin microbiota in the generation of body odor. It is considered a human metabolite and its presence and concentration can influence an individual's unique scent profile. chemicalbook.com

Relevance in Flavor Chemistry and Food Science Research

In the domain of flavor chemistry, volatile thiols are known to be potent aroma compounds that contribute significantly to the characteristic flavors of many foods and beverages, even at very low concentrations. acs.orgnih.gov While research on this compound in specific food products is less extensive than for some other thiols like 3-mercaptohexan-1-ol, its structural relatives have been identified as key aroma contributors in a variety of products. acs.orgnih.gov

For example, related thiols are responsible for the tropical fruit notes in Sauvignon blanc and other wines, as well as in fruits like grapefruit and passion fruit. acs.orgresearchgate.net The study of these compounds presents analytical challenges due to their low detection thresholds and chemical instability. acs.org The sensory properties of thiols are highly dependent on their specific structure, including their stereochemistry. leffingwell.com The (R)- and (S)-enantiomers of a thiol can have distinctly different aroma profiles. leffingwell.comresearchgate.net

| Related Thiol Compound | Associated Aroma/Flavor | Found In |

| 3-Mercaptohexan-1-ol (3MH) | Grapefruit, passion fruit, box tree acs.orgresearchgate.net | Sauvignon blanc wine, grapefruit juice acs.org |

| 3-Mercaptohexyl acetate (B1210297) (3MHA) | Passion fruit, boxwood, Riesling-type note acs.orgresearchgate.net | Sauvignon blanc wine, grapefruit juice acs.org |

| 4-Mercapto-4-methylpentan-2-one (4MMP) | Blackcurrant, box tree researchgate.net | Sauvignon blanc wine |

| 3-Mercapto-2-methylpentan-1-ol | Meat broth, sweaty, onion, leek researchgate.net | Raw onions |

Role in Olfactory Science and Biological Volatile Research

The study of this compound is of high relevance to olfactory science, which seeks to understand the mechanisms of smell. This compound is a potent odorant with a very low detection threshold, meaning it can be perceived by the human nose at extremely low concentrations.

Research in this area focuses on identifying the specific olfactory receptors (ORs) in the nasal epithelium that are activated by this molecule. google.com The interaction between an odorant molecule and its corresponding receptor is the first step in the neural signaling cascade that leads to the perception of a specific smell. Understanding which receptors bind to this compound can provide insights into how the brain processes and distinguishes different odors. Furthermore, the enantiomers of this compound are known to have different scent characteristics, with the (R)-isomer described as having a fruity, grapefruit-like odor and the (S)-isomer an onion-like scent. wikipedia.orgleffingwell.com This stereospecificity of olfaction is a key area of investigation.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-3-sulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSALIMFZUGITJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435943 | |

| Record name | 3-methyl-3-sulfanylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307964-23-4 | |

| Record name | 3-Mercapto-3-methylhexan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307964-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-3-sulfanylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanol, 3-mercapto-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Mercapto 3 Methyl 1 Hexanol and Its Analogues

Controlled Chemical Synthesis Approaches

Controlled synthesis allows for the precise construction of the target molecule, often involving multiple steps and purification stages to ensure high purity of the final product.

Creating 3-mercapto-3-methyl-1-hexanol typically requires a sequence of reactions to introduce the necessary functional groups—a primary alcohol and a tertiary thiol—at the correct positions on the hexane (B92381) backbone.

A well-established strategy for the enantioselective synthesis of chiral alcohols and their derivatives is the Sharpless asymmetric epoxidation. While direct synthesis of this compound via this method is not extensively detailed in standalone literature, the synthesis pathway can be conceptually paralleled to similar structures like (S)-3-mercapto-1-heptyl acetate (B1210297). researchgate.net This approach offers high enantioselectivity, which is crucial as the sensory properties of chiral thiols can differ significantly between enantiomers.

The conceptual pathway involves several key steps:

Asymmetric Epoxidation : The synthesis would begin with the Sharpless asymmetric epoxidation of a suitable allylic alcohol, such as 3-methyl-1-hexen-3-ol. This reaction uses a titanium tetraisopropoxide (Ti(OPr)₄) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. harvard.edu The choice of (+)- or (-)-DET determines which face of the double bond is epoxidized, leading to the formation of an enantiomerically enriched epoxide, for instance, (2R,3R)-2,3-epoxy-3-methyl-1-hexanol, with high enantiomeric excess (>90% ee).

Epoxide Ring-Opening : The resulting chiral epoxide is then subjected to ring-opening with a sulfur nucleophile. A common method involves using thiourea (B124793) in the presence of a titanium catalyst, which attacks the epoxide ring to form an intermediate epithio (thiirane) species. researchgate.net

Reduction and Hydrolysis : The epithio-alcohol intermediate is then reduced to yield the desired mercapto alcohol. researchgate.net Subsequent work-up and purification steps, such as silica (B1680970) gel chromatography, are necessary to isolate the final product with high purity.

Table 1: Conceptual Sharpless Epoxidation Route Performance

| Step | Reagents/Conditions | Expected Outcome | Yield (%) | Purity (%) |

| Epoxidation | TBHP, Ti(OPr)₄, (+)-DET, CH₂Cl₂ | (2R,3R)-2,3-epoxy-3-methyl-1-hexanol | ~85 | >95 |

| Ring-opening | Thiourea, Ti(OPr)₄ | Intermediate Epithio-alcohol | ~78 | - |

| Reduction | e.g., LiAlH₄ | (S)-3-Mercapto-3-methyl-1-hexanol | - | - |

| Purification | Silica gel chromatography | Purified Product | - | >98 |

Note: Data is based on analogous syntheses and represents typical performance.

Another fundamental approach in organic synthesis involves building the carbon skeleton from smaller, readily available precursor molecules. A plausible synthetic route for mercaptoalcohols can be adapted from the known synthesis of 3-mercapto-3-methylbutan-1-ol, which starts with ethyl acetate. wikipedia.org

The theoretical pathway for this compound would proceed as follows:

Aldol-type Condensation : Ethyl acetate is deprotonated at the α-carbon using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form an enolate. This enolate then reacts with a suitable ketone, in this case, 2-pentanone, to form the β-hydroxy ester, ethyl 3-hydroxy-3-methylhexanoate.

Introduction of Thiol Group : The tertiary alcohol in the β-hydroxy ester is converted into a leaving group, for example, through bromination. This is followed by nucleophilic substitution with a thiol source, such as thiourea, which upon hydrolysis yields the corresponding 3-mercapto-3-methylhexanoic acid. wikipedia.org

Reduction of Carboxylic Acid : The final step involves the reduction of the carboxylic acid functional group to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yielding the target this compound. wikipedia.org

This pathway highlights the versatility of using simple starting materials to construct more complex molecules through a series of well-understood organic reactions.

The stereochemistry of volatile sulfur compounds is of paramount importance as it often dictates their aroma profile. For instance, in the related compound 3-mercaptohexanol, only one enantiomer typically possesses the characteristic pleasant citrus or grapefruit note. acs.org Therefore, developing synthetic methods that provide precise control over the stereocenters is a key objective.

Enzyme-Catalyzed Resolutions : Biocatalysis offers a powerful tool for stereoselective synthesis. Lipases, for example, have been investigated for their ability to catalyze the hydrolysis of 3-acetylthioesters, which are precursors to mercaptoalcohols. acs.org These enzymes can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the racemic thioester and leaving the other unreacted. For the hydrolysis of 3-acetylthiohexanal, lipase (B570770) B from Candida antarctica showed high enantioselectivity (E value of 36), which was further improved by immobilization of the enzyme (E value of 85). acs.org This approach yields enantiomerically enriched (S)-configured thiol products. acs.org

Chiral Pool Synthesis : As previously discussed, the Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis, allowing for the creation of specific enantiomers from prochiral allylic alcohols. harvard.edulookchem.com By selecting the appropriate chiral tartrate, chemists can direct the synthesis towards either the (R)- or (S)-enantiomer of the final mercaptoalcohol. lookchem.com

Combinatorial chemistry has proven to be a highly effective strategy for rapidly synthesizing libraries of related compounds, which is particularly useful in the field of flavor and fragrance research. nih.govnih.govacs.org This approach allows for the systematic modification of a core molecular structure to generate a diverse set of analogues. researchgate.net

For mercaptoalcohols, combinatorial synthesis can be used to create a range of compounds with varying carbon chain lengths, substitution patterns, and functional groups. nih.gov The general process involves reacting α,β-unsaturated ketones and aldehydes with a sulfur source in a parallel fashion. researchgate.netresearchgate.net The resulting library of polyfunctional thiols, including mercaptoalcohols and mercaptoketones, can then be rapidly screened for their sensorial and chromatographic properties using techniques like Gas Chromatography-Olfactometry (GC-O) and GC-Mass Spectrometry (GC-MS). nih.govnih.gov This high-throughput approach accelerates the discovery of novel odorants and helps establish structure-activity relationships, for example, how chain length affects the perceived aroma, from "onion-like" for intermediate-sized molecules to "rhubarb/carrot" for those with longer carbon chains. nih.gov

Multi-Step Synthesis Pathways for this compound

Investigation of Chemical Reactivity and Derivatization of this compound

This compound possesses two key functional groups: a primary alcohol (-OH) and a tertiary thiol (-SH). The presence of both groups allows for a range of chemical transformations and derivatizations, making it a versatile building block in organic synthesis.

The primary reactivity centers are:

The Thiol Group (-SH) : The thiol group is nucleophilic and susceptible to oxidation.

Oxidation : It can be readily oxidized to form disulfides (R-S-S-R) or further to sulfonic acids (R-SO₃H).

Alkylation : The thiol can be deprotonated to form a thiolate, which is a strong nucleophile. This thiolate can then be alkylated, for example, by reacting it with an alkyl halide like methyl iodide (MeI) to form a thioether (R-S-CH₃), as demonstrated in the synthesis of (R)-3-methylthio-1-hexanol. lookchem.com

The Hydroxyl Group (-OH) : The primary alcohol group can undergo reactions typical of alcohols.

Substitution : The hydroxyl group can be converted into a better leaving group and then substituted by other functional groups through nucleophilic substitution reactions.

Esterification/Acetylation : The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This is a common derivatization, for example, in the synthesis of 3-mercaptohexyl acetate, which is also an important aroma compound. researchgate.netresearchgate.net

Table 2: Summary of Chemical Reactivity

| Functional Group | Reaction Type | Reagents | Product Type |

| Thiol (-SH) | Oxidation | Mild Oxidants (e.g., I₂) | Disulfide |

| Oxidation | Strong Oxidants (e.g., H₂O₂) | Sulfonic Acid | |

| Alkylation | 1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., MeI) | Thioether | |

| Hydroxyl (-OH) | Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Acetylation | Acetic Anhydride, Base | Acetate Ester |

Oxidation Reactions of the Thiol Group

The thiol (-SH) group of this compound is susceptible to oxidation, a reaction that can lead to the formation of disulfides or sulfonic acids. Common oxidizing agents used for this purpose include hydrogen peroxide and potassium permanganate. This reactivity is significant, particularly in the context of food and beverage chemistry, where the oxidation of related thiol compounds can impact aroma profiles. For instance, the disulfide oxidation product of the analogous compound 3-mercaptohexan-1-ol has been identified in passion fruit and certain wines. acs.org

Reduction Reactions of this compound

The reduction of this compound can lead to the formation of the corresponding alkane. This type of reaction is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). In a synthetic context, the reduction of a related compound, 3-mercapto-3-methyl-butyric acid, using lithium aluminum hydride is a key step in forming 3-mercapto-3-methylbutanol. wikipedia.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of this compound can participate in nucleophilic substitution reactions. However, because the hydroxyl group is a poor leaving group, it typically requires activation. libretexts.orgpearson.com This can be achieved by conducting the reaction in the presence of a strong acid, which protonates the hydroxyl group to form a better leaving group (H₂O). libretexts.org Alternatively, the alcohol can be converted to an alkyl halide or a sulfonate ester to facilitate substitution. libretexts.org Reagents like thionyl chloride or phosphorus tribromide can be used to convert the alcohol to the corresponding alkyl halide.

The mechanism of these substitution reactions depends on the structure of the alcohol. For primary alcohols like this compound, the reaction generally proceeds via an S(_N)2 mechanism. libretexts.org

Reactivity and Stability within Complex Chemical Matrices

Dynamics in Fermented Beverages (e.g., Wine, Beer)

This compound and its analogue, 3-mercaptohexan-1-ol (3MH), are important aroma compounds in fermented beverages like wine and beer. researchgate.netresearchgate.netencyclopedia.pub These compounds are typically formed during fermentation from odorless precursors present in the raw materials, such as grapes and hops. researchgate.netresearchgate.netmdpi.com

In wine, particularly Sauvignon blanc, 3MH contributes to the characteristic fruity and tropical aromas. acs.orgmdpi.com Its concentration can decrease during aging, especially with exposure to oxygen. researchgate.net The formation of 3MH in wine involves the enzymatic cleavage of precursors like S-3-(hexan-1-ol)-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (Glut-3MH) by yeast during fermentation. mdpi.comacs.org

In beer, 3MH has been detected in various hop cultivars and is also formed during fermentation. researchgate.net Research indicates that both malt (B15192052) and hops can be sources of 3MH precursors. researchgate.net The concentration of 3MH can increase during the boiling of hopped wort and peaks in the early stages of fermentation. researchgate.net

| Beverage | Role of this compound Analogues | Factors Influencing Concentration |

| Wine | Contributes to fruity and tropical aromas, especially in Sauvignon blanc. acs.orgresearchgate.netmdpi.com | Yeast strain, precursor concentration, oxygen exposure, presence of antioxidants. researchgate.netmdpi.com |

| Beer | Contributes to the overall aroma profile. researchgate.net | Hop cultivar, malt, yeast strain, brewing process (boiling, fermentation). researchgate.net |

Influence of Oxygen and Phenolic Constituents on this compound Stability

The stability of this compound and its analogues is significantly affected by the presence of oxygen and phenolic compounds, particularly in wine. The concentration of 3-mercaptohexanol (3MH) has been observed to decrease during wine aging, a process accelerated by the addition of oxygen. researchgate.net However, this decrease is not a result of direct oxidation by molecular oxygen. researchgate.net

The disappearance of 3MH is linked to its reaction with quinones, which are formed from the oxidation of phenolic compounds like catechins. researchgate.net In model solutions, the presence of catechin (B1668976) and oxygen led to a more rapid decrease in 3MH content compared to a solution with only 3MH and oxygen. researchgate.net Conversely, other phenolic compounds, such as anthocyanins, have been shown to limit the decrease of 3MH. researchgate.net

| Factor | Influence on 3-Mercaptohexanol Stability | Research Finding |

| Oxygen | Promotes the degradation of 3MH. researchgate.net | The decrease in 3MH is not a direct oxidation but is mediated by other reactions. researchgate.net |

| Catechin (a phenolic compound) | Accelerates the degradation of 3MH in the presence of oxygen. researchgate.net | Catechin oxidizes to quinones, which then react with 3MH. researchgate.net |

| Anthocyanins (phenolic compounds) | Limit the decrease of 3MH. researchgate.net | Anthocyanins appear to have a protective effect on 3MH. researchgate.net |

Protective Effects of Sulfur Dioxide on this compound

Sulfur dioxide (SO₂) plays a crucial role in protecting this compound and its analogues from degradation in wine. researchgate.netmdpi.com SO₂ is a common antioxidant and antimicrobial agent used in winemaking. researchgate.net It has been shown to preserve volatile thiols like 3-mercaptohexanol (3MH) in both red wines and model wine solutions, especially under oxidative conditions. researchgate.netmdpi.com

The protective effect of SO₂ is significant; in wines with added SO₂, the concentrations of 3MH and its acetate ester (3MHA) were not diminished, and in some cases even increased, despite must oxygenation. researchgate.net Research suggests that SO₂ and certain sulfur-containing compounds can enhance the levels of polyfunctional mercaptans in wine. researchgate.net For instance, adding SO₂ at harvest can lead to remarkable increases in 3MH and 3MHA in the final wine. researchgate.net

| Additive | Protective Mechanism | Impact on 3-Mercaptohexanol Concentration |

| **Sulfur Dioxide (SO₂) ** | Acts as an antioxidant, preventing the oxidation of phenolic compounds that would otherwise react with and degrade 3MH. researchgate.netmdpi.com | Preserves and can even lead to an increase in 3MH and 3MHA concentrations in wine. researchgate.net |

Biosynthetic Pathways and Enzymatic Transformations of 3 Mercapto 3 Methyl 1 Hexanol

Origins and Precursors of 3-Mercapto-3-methyl-1-hexanol in Biological Systems

The biogenesis of 3M3MH1H begins with the formation of odorless, non-volatile precursors. These precursor molecules are conjugates of the thiol with amino acids or peptides, which are later cleaved to release the volatile odorous compound.

Identification and Characterization of Non-Volatile Precursors

Research has identified several key precursors to 3M3MH1H, primarily S-cysteine and S-glutathione conjugates. In the context of wine aroma, which shares analogous thiol release pathways, precursors like S-3-(1-hexanol)-L-cysteine (Cys-3MH) and S-3-(1-hexanol)-glutathione (Glut-3-MH) have been extensively studied. acs.orgnih.govresearchgate.netresearchgate.net These precursors exist as diastereomers, which upon cleavage, release the respective (R)- and (S)- enantiomers of the volatile thiol. acs.org

More complex dipeptidic precursors, such as the cysteinylglycine (B43971) conjugate of 3-mercaptohexan-1-ol (Cysgly-3-MH), have also been identified as intermediates in the degradation pathway of glutathionylated precursors to cysteinylated ones. acs.org In human sweat, the release of 3M3MH1H is understood to occur from odorless precursors through the sequential action of a dipeptidase and a lyase. This process involves the cleavage of peptide bonds to ultimately liberate the thiol group.

The table below summarizes the key identified precursors of related mercaptohexanols, providing a model for understanding 3M3MH1H biogenesis.

Table 1: Identified Precursors of 3-Mercaptohexan-1-ol in Biological Systems

| Precursor Type | Specific Compound | Biological System |

|---|---|---|

| S-cysteine conjugate | S-3-(1-hexanol)-L-cysteine (Cys-3MH) | Grape Juice |

| S-glutathione conjugate | S-3-(1-hexanol)-glutathione (Glut-3-MH) | Grape Juice |

| Dipeptidic precursor | S-3-(1-hexanol)-cysteinylglycine (Cysgly-3-MH) | Grape Juice |

Spatial Distribution of Precursors in Biological Tissues

The location of these precursors within biological tissues can significantly influence their availability for conversion into volatile thiols. In viticulture, studies on grape varieties like Sauvignon Blanc and Melon B. have revealed specific distribution patterns of thiol precursors. For instance, both cysteinylated and glutathionylated precursors of 3-mercapto-1-hexanol (B33394) are found preferentially in the grape skin. acs.orgresearchgate.netdoi.org

In Sauvignon Blanc grapes, these precursors are present in both the skin and the pulp. acs.orgresearchgate.netdoi.org However, in the Melon B. variety, only S-3-(1-hexanol)glutathione was detected in the pulp, with other precursors being exclusively located in the skin. acs.orgresearchgate.netdoi.org This differential distribution highlights that the processing of biological materials, such as the extent of skin contact during winemaking, can dramatically affect the final concentration of the released thiol. researchgate.netresearchgate.net

Enzymatic Mechanisms in this compound Biogenesis

The release of 3M3MH1H from its non-volatile precursors is an enzyme-catalyzed process. Specific enzymes, primarily of microbial origin, are responsible for cleaving the carbon-sulfur bond to liberate the free thiol.

Carbon-Sulfur Lyase (CSL) Activity in Thiol Release

A key class of enzymes involved in this process is the carbon-sulfur lyases (C-S lyases), particularly those dependent on pyridoxal-5'-phosphate (PLP). caldic.comembopress.orgresearchgate.netnih.gov These enzymes catalyze the cleavage of the C-S bond in cysteine S-conjugates. d-nb.infonih.gov

In the context of wine fermentation, the Saccharomyces cerevisiae enzyme Str3p, a cystathionine (B15957) β-lyase, has been shown to possess C-S lyase activity. researchgate.net This PLP-dependent enzyme can cleave cysteinylated precursors to release volatile thiols like 3-mercaptohexan-1-ol. researchgate.net The characterization of Str3p provides direct evidence for a yeast enzyme capable of liberating aromatic thiols. researchgate.net Similarly, C-S lyases from various bacteria, including those found in the oral microbiota and on human skin, are capable of degrading cysteine conjugates to produce volatile sulfur compounds. nih.gov

Role of Microbial Metabolism

Microbial metabolism is central to the biogenesis of 3M3MH1H. In winemaking, yeast, particularly Saccharomyces cerevisiae, plays a pivotal role during alcoholic fermentation by releasing volatile thiols from grape-derived precursors. acs.orgoeno-one.eumdpi.com The yeast's enzymatic machinery, including C-S lyases, is responsible for this transformation. acs.orgresearchgate.net

In the context of human body odor, specific skin-resident bacteria, such as Corynebacterium, are implicated in the production of 3M3MH1H from odorless precursors present in sweat. These bacteria possess the necessary enzymes to sequentially break down the precursor conjugates and release the volatile thiol. Anaerobic bacteria like Fusobacterium nucleatum, found in saliva, also demonstrate the ability to enzymatically degrade cysteine conjugates to release thiols. nih.gov

Conversion Pathways of Precursors

The conversion of precursors to 3M3MH1H can involve a cascade of enzymatic reactions. It is hypothesized that glutathionylated precursors (G-conjugates) are first converted to cysteinylated precursors (Cys-conjugates) through the action of peptidases. researchgate.netacs.org This conversion is a critical step, as C-S lyases often exhibit higher activity towards cysteinylated substrates.

Model fermentations have demonstrated that yeast can utilize glutathione (B108866) conjugates to form the free thiol, with the corresponding cysteine conjugate being formed as an intermediate in the process. acs.orgacs.org This suggests a pathway where the glutathione moiety is sequentially cleaved, first to a cysteinylglycine conjugate and then to a cysteine conjugate, which is finally acted upon by a C-S lyase to release the volatile thiol. acs.orgnih.govresearchgate.net

Acetyl Transferase Activity in Formation of Acetate (B1210297) Derivatives

The conversion of alcohols to their corresponding acetate esters is a well-established biochemical reaction catalyzed by alcohol acetyltransferases (AATases). This process is particularly significant in the development of the aromatic profile of fermented beverages like wine and beer. In the case of the structurally similar and more extensively studied thiol, 3-mercaptohexan-1-ol (3MH), its conversion to the more aromatic 3-mercaptohexyl acetate (3MHA) is a critical step driven by the AATase activity of yeast, primarily Saccharomyces cerevisiae. The enzyme utilizes acetyl-CoA as a co-substrate to acetylate the alcohol.

However, a thorough review of the scientific literature reveals a conspicuous absence of specific research on the acetyltransferase activity related to this compound. While it is biochemically plausible that a similar enzymatic transformation could occur, converting this compound to its acetate derivative, direct experimental evidence and detailed studies on the specific AATases involved, their kinetics, and the resulting sensory impact are not documented in the available research. The focus of existing studies remains firmly on the more prevalent and impactful 3MH and its acetate.

Factors Modulating Biosynthesis and Release of this compound

The production and release of volatile thiols during fermentation are known to be influenced by a complex interplay of genetic factors of the fermenting yeast and the physical and chemical parameters of the process.

Influence of Genetic and Strain-Specific Characteristics (e.g., Saccharomyces cerevisiae strains)

Different strains of Saccharomyces cerevisiae exhibit varying capacities to release volatile thiols from their non-volatile precursors present in the raw materials, such as grape must or wort. This variability is attributed to differences in the expression and activity of specific enzymes, such as β-lyases, which are responsible for cleaving the sulfur atom from the precursor molecules. For instance, the overexpression of genes like STR3 in S. cerevisiae has been shown to increase the release of 3MH. nih.gov

Despite the extensive research into the genetic determinants of 3MH release by various S. cerevisiae strains, there is no specific information available in the scientific literature that directly links any particular yeast strain or genetic characteristic to the biosynthesis of this compound. The genetic and enzymatic machinery responsible for the formation of this specific compound from its potential precursors has not yet been elucidated.

Impact of Processing Parameters on Precursor Conversion and Thiol Levels (e.g., Boiling, Fermentation Stages)

Processing parameters play a crucial role in modulating the final concentration of volatile thiols. For example, the boiling of wort in brewing has been shown to affect the levels of thiol precursors. Studies on 3MH have demonstrated that its concentration can increase during wort boiling, suggesting the thermal release from its precursors. researchmap.jpresearchgate.net

Furthermore, the temperature of fermentation significantly influences the production and retention of aromatic compounds. Lower fermentation temperatures have been associated with increased levels of certain acetate esters, while higher temperatures can favor the formation of other volatile compounds. researchgate.net The different stages of fermentation also see fluctuations in the concentrations of various metabolites as the yeast progresses through its growth phases.

Once again, the available scientific literature does not provide specific data on how these processing parameters—boiling, fermentation temperature, or specific fermentation stages—directly impact the conversion of precursors to this compound or its subsequent release. The research focus has consistently been on other more commercially significant thiols.

Advanced Analytical Methodologies for 3 Mercapto 3 Methyl 1 Hexanol Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical approaches for studying volatile sulfur compounds like 3-mercapto-3-methyl-1-hexanol. Gas chromatography, in particular, is well-suited for separating this compound from complex mixtures, allowing for its subsequent detection and characterization.

Gas chromatography offers the high resolution necessary to separate volatile compounds. The choice of column, detector, and sample introduction technique is critical for the successful analysis of reactive thiols.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound. This technique combines the separation capabilities of GC with the sensitive and selective detection provided by MS. As the compound elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

Table 1: Representative GC-MS Method Validation Parameters for a Volatile Compound

| Parameter | Typical Value/Range |

|---|---|

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | Low ng/L to µg/L range |

| Limit of Quantification (LOQ) | Low ng/L to µg/L range |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 80-120% |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds from various matrices. unicam.it In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.

The optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. Key parameters that are typically optimized include the type of fiber coating, extraction time and temperature, and sample matrix modifications such as pH and salt addition brjac.com.brresearchgate.netresearchgate.net. A multivariate approach, such as a Doehlert matrix, can be employed to efficiently determine the optimal conditions brjac.com.br.

Table 2: Example of HS-SPME Parameter Optimization for Volatile Compound Analysis in a Beverage Matrix

| Parameter | Tested Range | Optimal Condition |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS, CAR/PDMS, PDMS | DVB/CAR/PDMS |

| Extraction Temperature (°C) | 30 - 60 | 40 |

| Extraction Time (min) | 20 - 60 | 30 |

| Salt Addition (NaCl, %) | 0 - 30 | 20 |

Solid-phase extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of analytes from complex liquid samples. For the analysis of thiols, including this compound, specific SPE sorbents can be employed for selective enrichment. This is particularly important as thiols are often present at very low concentrations and can be masked by other matrix components.

One approach for thiol enrichment involves the use of SPE cartridges containing a stationary phase that has a high affinity for sulfur-containing compounds. After loading the sample onto the cartridge, interfering compounds are washed away, and the retained thiols are then eluted with a suitable solvent. The resulting extract is more concentrated and cleaner, leading to improved detection and quantification by GC-MS. The efficiency of the SPE method is evaluated based on the recovery of the target analytes.

Table 3: Illustrative SPE Recovery Data for Thiol Compounds from a Liquid Matrix

| Compound | Spiking Level (ng/L) | Mean Recovery (%) | RSD (%) |

|---|---|---|---|

| Thiol A | 50 | 95.2 | 4.5 |

| Thiol B | 50 | 88.7 | 6.2 |

| This compound (Hypothetical) | 50 | 92.5 | 5.1 |

Multidimensional gas chromatography (MDGC) is a powerful analytical technique that provides enhanced separation for complex samples. iastate.edu In MDGC, a fraction of the eluent from the first chromatographic column (the "heart-cut") is transferred to a second column with a different stationary phase for further separation. This technique is particularly useful for resolving co-eluting compounds that cannot be separated on a single column.

MDGC coupled with olfactometry (MDGC-O) has been instrumental in the study of potent odorants like this compound. This hyphenated technique allows for the sensory evaluation of the compounds as they elute from the GC, enabling researchers to correlate specific odors with individual chemical components. Research on human sweat has successfully used MDGC to isolate and identify 3-methyl-3-sulfanylhexan-1-ol as an impact molecule responsible for a sweat, clary sage-like odor. researchgate.net

Table 4: Application of MDGC-O in the Analysis of this compound in a Biological Sample

| Technique | Finding |

|---|---|

| First Dimension GC | Broad odor zone with multiple co-eluting compounds. |

| MDGC Heart-cut | Isolation of the specific sweat-like odor fraction. |

| Second Dimension GC-O | Correlation of the specific odor with a single chromatographic peak. |

| GC-MS of the Isolated Peak | Identification of the compound as 3-methyl-3-sulfanylhexan-1-ol. researchgate.net |

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can have distinct sensory properties. Chiral gas chromatography is a specialized technique used to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) in the GC column. The CSP interacts differently with each enantiomer, leading to different retention times and, therefore, their separation.

The use of chiral GC in conjunction with olfactometry has revealed that the two enantiomers of 3-methyl-3-sulfanylhexan-1-ol possess different odors. The (S)-enantiomer is described as having a sweat and onion-like aroma, while the (R)-enantiomer has a fruity, grapefruit-like scent. researchgate.net This highlights the importance of chiral separation in understanding the sensory impact of this compound. The separation of enantiomers is typically evaluated by the resolution factor (Rs).

Table 5: Enantiomeric Resolution and Olfactory Description of this compound Enantiomers

| Enantiomer | Odor Description | Typical Resolution (Rs) |

|---|---|---|

| (S)-3-methyl-3-sulfanylhexan-1-ol | Sweat and onion-like researchgate.net | > 1.5 (baseline separation) |

| (R)-3-methyl-3-sulfanylhexan-1-ol | Fruity and grapefruit-like researchgate.net |

Liquid Chromatography (LC) Applications

Liquid chromatography stands as a cornerstone in the analysis of non-volatile precursors of this compound. Its ability to separate components of a mixture in a liquid phase makes it indispensable for the study of complex samples such as those found in food science and biological research.

High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS) for Precursor Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of the precursors to volatile thiols like this compound. While specific research on the precursors of this compound is detailed, extensive studies on the closely related compound, 3-mercaptohexan-1-ol (3-MH), provide a clear framework for this analytical approach. The non-volatile precursors of 3-MH, namely 3-S-cysteinylhexan-1-ol (Cys-3-MH) and 3-S-glutathionylhexan-1-ol (Glut-3-MH), are effectively analyzed using this method. nih.govresearchgate.net

The methodology typically involves solid-phase extraction (SPE) to isolate the precursors from the sample matrix, followed by separation using a reversed-phase HPLC column. nih.govresearchgate.net The separated compounds are then ionized and detected by a tandem mass spectrometer. This combination allows for both the separation of individual diastereomers and their accurate quantification. nih.govresearchgate.net Validated HPLC-MS/MS methods have achieved low limits of quantification, often below 0.5 µg/L for individual diastereomers in complex matrices like grape juice and wine. nih.govresearchgate.net

Table 1: HPLC-MS/MS Method Parameters for Thiol Precursor Analysis

| Parameter | Description |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Quantification Limit | Typically <0.5 µg/L |

Nanoliquid Chromatography-Tandem Mass Spectrometry for High-Sensitivity Analysis

For analyses requiring even greater sensitivity, nanoliquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) is employed. This technique utilizes columns with sub-millimeter internal diameters and operates at very low flow rates, which enhances ionization efficiency and leads to significantly lower detection limits.

A study on the analysis of 3-mercaptohexan-1-ol (3MH) and its acetate (B1210297) (3MHA) using nano-LC-MS/MS demonstrated exceptionally low limits of detection, below 0.5 ng/L. nih.gov This level of sensitivity is crucial for detecting trace amounts of these potent aroma compounds, which can have a significant sensory impact even at very low concentrations. The method's accuracy is reported to be between 95% and 110% in various wine matrices, with good repeatability and intermediate reproducibility. nih.gov This high-sensitivity analysis provides a more complete understanding of the aroma profile and the subtle changes that can occur during processes like aging or oxidation. nih.gov

Quantitative Analysis and Isotopic Methodologies

Stable Isotope Dilution Analysis (SIDA) for Accurate Quantification

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying trace amounts of compounds. This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (an internal standard) to the sample. Because the internal standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for any losses that may occur.

SIDA is frequently combined with HPLC-MS/MS for the analysis of thiol precursors. nih.govresearchgate.net The use of deuterium-labeled internal standards, for instance, has resulted in precise and accurate methods for quantifying the diastereomers of Cys-3-MH and Glut-3-MH. nih.govresearchgate.net Similarly, SIDA coupled with LC-MS/MS has been effectively used to identify and quantify new precursors of 3-mercaptohexan-1-ol, such as S-3-(hexan-1-ol)-glutathione. researchgate.net This approach allows researchers to trace the formation of volatile thiols from their non-volatile precursors and determine conversion yields during processes like fermentation. researchgate.net

Sensory-Guided Analytical Techniques

To link the chemical analysis with sensory perception, specialized techniques that incorporate human sensory evaluation are used. These methods are essential for identifying which of the many volatile compounds present in a sample are actually responsible for its characteristic aroma.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a key technique for identifying odor-active compounds. mdpi.commdpi.com In GC-O, the effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. mdpi.com This allows for the direct correlation of a specific aroma with a particular chemical compound.

Research Applications of 3 Mercapto 3 Methyl 1 Hexanol

Utilization in Advanced Organic Synthesis and Building Block Chemistry

3-Mercapto-3-methyl-1-hexanol serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. cymitquimica.com Its dual functional groups can participate in a wide array of chemical reactions, making it a valuable reagent for synthetic chemists. cymitquimica.com

The reactivity of this compound is centered around its primary alcohol and tertiary thiol functionalities. cymitquimica.com The hydroxyl group can undergo reactions typical of primary alcohols, such as oxidation to aldehydes or carboxylic acids, and esterification. The thiol group, characteristic of mercaptans, can be oxidized to form disulfides or sulfonic acids and can participate in nucleophilic addition reactions. This dual reactivity allows it to be incorporated into larger, more complex molecular frameworks. Its utility is particularly noted in the synthesis of specialty chemicals for the pharmaceutical and material science industries, where expertise in sulfur and heterocyclic chemistry is crucial. thegoodscentscompany.com

Research efforts are continually focused on developing efficient and novel synthetic pathways for high-value specialty chemicals. udel.edusoton.ac.uk The synthesis of specific stereoisomers of mercapto-alkanols is of particular importance, as different enantiomers can have vastly different biological activities or sensory properties. One notable synthetic strategy that can be applied to chiral alcohols is the Sharpless asymmetric epoxidation of an allylic alcohol precursor. This method can yield enantiomerically enriched epoxides, which can then be converted to the corresponding chiral mercapto-alkanol, providing a route to stereochemically pure compounds for specific applications.

Biochemical and Enzyme Catalysis Research

The thiol group makes this compound and related compounds valuable tools for investigating biochemical processes, particularly those involving enzymes.

Thiol-containing molecules are utilized in fundamental enzymology to probe the structure and function of enzyme active sites. In one study, researchers investigated the active site of the enzyme N-acetylneuraminic acid lyase (NAL) by incorporating unnatural amino acids. whiterose.ac.uk Thiol-containing compounds, including the related 3-mercapto-1-hexanol (B33394), were used in the chemical modification of cysteine residues within the enzyme's active site. whiterose.ac.uk This technique allowed scientists to alter the enzyme's substrate specificity and study the relationship between the functionality of the modified amino acids and the protein's catalytic activity. whiterose.ac.uk Such research provides insight into enzyme reaction mechanisms and can guide the engineering of novel biocatalysts. whiterose.ac.uk In a different application, the related compound 6-mercapto-1-hexanol (B159029) is used to form self-assembled monolayers on gold electrodes, creating a platform to electrically probe the interactions of DNA-binding proteins. nih.gov

The distinct properties of individual enantiomers of chiral thiols have driven research into their stereoselective production using enzymes. Lipases, a class of enzymes that catalyze the hydrolysis of esters, have been shown to be effective biocatalysts for this purpose. Research has demonstrated that lipase-catalyzed hydrolysis of 3-acetylthioesters can generate enantiomers of 3-mercaptohexanal (B1221480) and 3-mercaptohexanol. acs.orgd-nb.info The enantioselectivity of these reactions can be very high; for example, lipase (B570770) B from Candida antarctica showed significant selectivity, which could be further improved by immobilizing the enzyme. acs.org

In the context of food and beverage production, particularly winemaking, research has focused on the enzymatic release of volatile thiols from non-volatile precursors. The tropical fruit aromas in wines like Sauvignon blanc are attributed to thiols such as 3-mercaptohexan-1-ol (3MH). researchgate.net This compound exists in grape juice as a non-volatile, odorless cysteinylated precursor. researchgate.net Studies have shown that a yeast enzyme, cystathionine (B15957) β-lyase (encoded by the STR3 gene), can cleave this precursor to release the aromatic free thiol during fermentation. researchgate.netdntb.gov.ua Overexpression of this gene in yeast has been demonstrated to increase the amount of 3MH released, providing a method to enhance wine flavor based on a fundamental understanding of the enzymatic pathway. researchgate.net

Research in Food and Beverage Flavor Chemistry

This compound is a potent, character-impact sulfur compound that contributes significantly to the aroma of various foods and beverages. imreblank.ch Its extremely low odor threshold means it can have a major sensory impact even at trace concentrations. acs.org

Research has identified this compound as a key aroma constituent in several products. It was first isolated from yellow passion fruit and is a crucial component of its tropical fruit character. d-nb.infoacs.org It is also extensively studied in wine flavor, where it is recognized as a key aroma compound in Sauvignon blanc, Riesling, and other varietals, contributing notes described as citrus and tropical fruit. acs.orgacs.org

A critical area of research is the study of its different stereoisomers, which can possess remarkably different sensory profiles. This is particularly relevant for creating specific flavor experiences in food products.

Sensory Properties of this compound Enantiomers

| Enantiomer | Associated Flavor/Aroma Notes | Application Context |

|---|---|---|

| (R)-3-mercapto-3-methyl-hexan-1-ol | Enhances natural, fruity character | Exotic fruit flavors |

| (S)-3-mercapto-3-methyl-hexan-1-ol | Enhances meaty notes | Meaty flavor profiles |

Source: google.com

Flavor chemistry research also investigates the formation of this thiol from its precursors in raw materials. In viticulture, the concentration of the cysteine and glutathione (B108866) conjugates of 3-mercaptohexan-1-ol in grapes is known to be influenced by factors such as grape ripening and processing operations. researchgate.net Understanding these relationships allows for the modulation of the final aroma profile of wine through specific agricultural and fermentation practices. researchgate.netresearchgate.net

Contribution to Characteristic Aroma Profiles

This compound is a key odorant that contributes significantly to the aroma profiles of numerous fermented beverages, often imparting desirable tropical fruit notes.

Wines: In the context of wine, this compound, often referred to as 3-mercaptohexan-1-ol (3MH), is a crucial varietal thiol, particularly in Sauvignon Blanc. acs.orgsandiego.edu It is recognized for imparting tropical fruit aromas such as grapefruit, citrus, and passion fruit. acs.orgoenobrands.com The concentration of 3M3MH1H in wine can be significant, with some Sauvignon Blanc wines containing up to 3200 ng/L, well above its aroma threshold. acs.org The two enantiomers of 3M3MH1H have distinct aroma characteristics; the (R)-enantiomer is described as having a "grapefruit" aroma, while the (S)-enantiomer has a "passionfruit" scent. acs.orgresearchgate.net This compound is not typically present in its free, odorous form in grape juice but is released from odorless precursors by yeast during fermentation. sandiego.eduresearchgate.net

Beers: Research has also identified this compound as a contributor to the aroma of beer. researchgate.net It has been detected in various hop cultivars, indicating that hops can be a source of this compound. researchgate.net The concentration of 3M3MH1H can vary between different hop cultivars. researchgate.net Furthermore, studies have shown that 3M3MH1H can be formed during the brewing process, with its concentration increasing during the boiling of hopped wort and in the early stages of fermentation. researchgate.net It is considered to contribute to the fruity aroma of beer. researchgate.net

Fruit Juices: The presence and impact of this compound are also noted in fruit juices. It was first identified as a potent odorant in passion fruit juice, contributing to its characteristic citrus and tropical fruit aroma. acs.org In fresh grapefruit juice, 3M3MH1H and its acetate (B1210297) derivative are responsible for "grapefruit, passion fruit, box tree-like" aromas. acs.org Studies on mixed organic juices have also detected related compounds, such as 3-mercapto-4-methyl-2-pentanone with a blackcurrant odor, in kiwiberry and apple juice blends. mdpi.com

Table 1: Aroma Contribution of this compound in Various Products

| Product | Associated Aroma Descriptors | Key Research Findings |

|---|---|---|

| Wine | Grapefruit, passion fruit, citrus acs.orgoenobrands.com | A key varietal thiol in Sauvignon Blanc, with concentrations well above its aroma threshold. acs.org |

| Beer | Fruity researchgate.net | Found in hop cultivars and formed during brewing, contributing to the beer's aroma. researchgate.net |

| Fruit Juices | Grapefruit, passion fruit, box tree-like acs.org | First identified in passion fruit juice; contributes to the characteristic aroma of grapefruit juice. acs.org |

| Baijiu | Tropical fruit nih.govresearchgate.net | An important aroma compound, particularly in Strong- and Soy sauce aroma-types. nih.govresearchgate.net |

Sensory Interaction Studies with Other Volatile Compounds

The perception of this compound's aroma is not solely dependent on its concentration but is also influenced by its interaction with other volatile compounds present in the food or beverage matrix.

Interaction with Esters and Terpenes: In wine, sensory interactions occur between 3M3MH1H and other volatile compounds like esters and terpenes. For instance, the omission of 3-mercaptohexanol from a Grenache rosé wine model led to a significant suppression of citric and fruity notes, while floral and caramel (B1170704) nuances increased. researchgate.net Interaction effects have also been observed between 3M3MH1H (described as 'guava'), an ester like ethyl hexanoate (B1226103) ('apple'), and a terpene such as linalool (B1675412) ('floral'). researchgate.net

Interaction with Oxidation-Related Aldehydes: The pleasant fruity aromas associated with this compound can be suppressed by the presence of oxidation-related compounds. researchgate.net For example, methional, an aldehyde formed during oxidation, can diminish the intensity of grapefruit and guava attributes contributed by 3M3MH1H. researchgate.net This highlights the importance of preventing oxidation to preserve the desired fresh and fruity flavors in products like Sauvignon Blanc wine. researchgate.net

Interaction with other Sulfur Compounds: Studies have also investigated the interaction between varietal thiols like 3M3MH1H and reductive sulfur compounds (RSCs). The presence of ethanethiol (B150549) (EtSH), a type of RSC, can suppress the positive tropical aromas of 3M3MH1H. ives-openscience.eu This interaction is time-dependent, with some effects only becoming apparent 60-120 seconds after evaluation. ives-openscience.eu

Strategies for Flavor Modulation in Fermented Products

Understanding the formation and interactions of this compound allows for the development of strategies to modulate the flavor profiles of fermented products.

The variability in microbial metabolism provides an opportunity to enhance or control the levels of this compound. tandfonline.com In winemaking, the choice of yeast strain is a key factor, as some strains, known as "releaser yeasts," have a high capacity to release thiols like 3M3MH1H from their non-aromatic precursors. oenobrands.com Other strains, termed "converter yeasts," can also convert the released 3M3MH1H into its acetate, 3-mercaptohexyl acetate (3MHA), which has an even lower olfactory threshold and shifts the aroma profile from citrus to more intense passion fruit and tropical fruit notes. oenobrands.com

Furthermore, the management of fermentation conditions and the use of mixed microbial cultures are being explored as ways to modulate the final aroma profile of fermented fruit wines. tandfonline.com Biotechnological approaches, such as metabolic engineering and enzyme technology, also hold promise for tailoring the production of specific flavor compounds like this compound. nih.gov

Research in Human Volatile Metabolite Profiles and Biochemistry

Beyond its role in food and beverage aroma, this compound is a significant compound in the study of human biochemistry, particularly in the context of axillary (underarm) odor.

Investigations into Biochemical Pathways Leading to Human Axillary Malodor Production

This compound is a primary and one of the most pungent components of human axillary sweat, contributing significantly to body odor. nih.gov It is a thioalcohol that is not secreted in its odorous form. elifesciences.org Instead, it is released from an odorless precursor molecule, S-Cys-Gly-3M3SH, which is a dipeptide conjugate secreted by the apocrine glands in the axilla. elifesciences.org The release of the volatile and malodorous this compound is the result of microbial activity. elifesciences.org

Research has elucidated that the formation of this potent odorant is not a simple metabolic process but a specific biochemical pathway. nih.gov The key step involves the cleavage of the C-S bond in the precursor molecule by a specific bacterial enzyme, a β-lyase. researchgate.net This enzymatic action releases the free thioalcohol, which is responsible for the characteristic sulfury malodor. nih.gov The high sensitivity of the human olfactory system to this compound, with a very low detection threshold, means that even minute amounts can result in a strong odor perception. nih.gov

Studies on Microbial Interactions in Human Secretions Influencing Volatile Compound Formation

The production of this compound in the human axilla is a clear example of the intricate interplay between host secretions and the resident skin microbiota. researchgate.net The odorless precursors are produced by the human body and secreted into the underarm area. elifesciences.org The subsequent transformation into volatile odorants is mediated by specific bacteria that colonize the axilla. elifesciences.org

Studies have identified that certain species of Staphylococcus, particularly Staphylococcus hominis, Staphylococcus haemolyticus, and Staphylococcus lugdunensis, are highly efficient at transforming the Cys-Gly-3M3SH precursor into the free thioalcohol. science.gov In contrast, other common axillary commensals like Staphylococcus epidermidis and Corynebacterium tuberculostearicum are low producers of this compound. science.gov Further research has revealed that the precursor is actively transported into the bacterial cells of S. hominis before it is metabolized. elifesciences.org This understanding of the specific microbial involvement and the transport mechanism opens up possibilities for targeted approaches to control body odor by inhibiting these specific bacterial pathways. elifesciences.org

Q & A

Basic Question: What are the key physicochemical properties of 3-mercapto-3-methyl-1-hexanol, and how do they influence experimental design?

Methodological Answer:

The compound’s boiling point (~250°C), density (~0.97 g/cm³), and molecular weight (134.24 g/mol) are critical for designing purification and storage protocols. For instance, its high boiling point suggests vacuum distillation is necessary for isolation. Density impacts solvent selection for extraction (e.g., dichloromethane vs. aqueous layers). Researchers should prioritize inert atmospheres during synthesis to prevent oxidation of the thiol group, as sulfur-containing compounds are prone to disulfide formation .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- GC-MS : Ideal for volatile analysis; use derivatization (e.g., silylation) to enhance stability.

- NMR Spectroscopy : H and C NMR confirm structure, with characteristic thiol proton signals at ~1.3–1.6 ppm.

- FTIR : The S-H stretch (~2550 cm⁻¹) and hydroxyl group (~3300 cm⁻¹) are diagnostic.

Cross-validate results with multiple techniques to mitigate instrumental bias, as recommended in lab protocols emphasizing reproducibility .

Advanced Question: How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?

Methodological Answer:

Contradictions often arise from solvent polarity, catalyst selection (e.g., base strength), or competing side reactions. To resolve discrepancies:

Systematic Replication : Vary solvents (polar aprotic vs. protic) and bases (NaOH vs. KCO) under controlled conditions.

Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates.

Computational Modeling : Use DFT calculations to compare activation energies of competing pathways.

Adopt iterative analysis frameworks from qualitative research to refine hypotheses .

Advanced Question: What strategies optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Catalyst Optimization : Test transition-metal catalysts (e.g., Pd/C) for thiolation vs. acid-catalyzed pathways.

- Temperature Gradients : Perform reactions at 50–100°C to balance kinetics and thermal degradation.

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (8:2 ratio) to separate thiol byproducts.

Document variations in a structured table:

| Condition | Yield (%) | Purity (GC-MS) |

|---|---|---|

| Pd/C, 80°C | 72 | 98 |

| HSO, 60°C | 65 | 91 |

Reference peer methodologies for similar thiol-alcohols to justify parameter selection .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to volatile thiol odors and potential respiratory irritancy.

- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Storage : Under nitrogen at 4°C to minimize oxidation.

Align with hazard guidelines for structurally analogous compounds (e.g., 2-ethyl-1-hexanol’s flammability protocols) .

Advanced Question: How can researchers assess the environmental impact of this compound in ecological studies?

Methodological Answer:

Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.

Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (EC determination).

QSAR Modeling : Predict bioaccumulation potential using logP values and molecular descriptors.

Supplement with literature reviews spanning toxicology databases (e.g., ECOTOX) to identify data gaps .

Advanced Question: What computational approaches are effective in studying the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding with cysteine-rich proteins (e.g., glutathione reductase).

- MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent models (e.g., TIP3P water).

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability).

Validate findings with experimental IC measurements to bridge in silico and in vitro data .

Basic Question: How should researchers conduct a systematic literature review on this compound?

Methodological Answer:

Database Selection : Search SciFinder, Reaxys, and PubMed using keywords (“this compound” OR CAS [undisclosed]) + MESH terms (“thiols/metabolism”).

Inclusion Criteria : Prioritize peer-reviewed articles (2000–2025) with full experimental details.

Data Extraction : Tabulate synthesis methods, yields, and analytical conditions for comparative analysis.

Follow PRISMA guidelines for transparency and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。